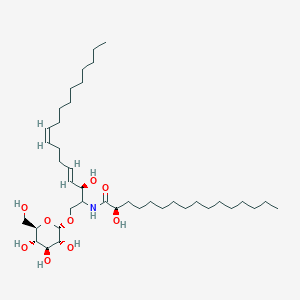

Soyacerebroside II

描述

属性

分子式 |

C40H75NO9 |

|---|---|

分子量 |

714.0 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1 |

InChI 键 |

HOMYIYLRRDTKAA-RZGXGQPASA-N |

手性 SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O |

规范 SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O |

产品来源 |

United States |

Foundational & Exploratory

Soyacerebroside II biological activity

An In-depth Technical Guide on the Biological Activity of Soyacerebroside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a glycosphingolipid isolated from soybean (Glycine max) and other sources such as the fungus Cordyceps militaris. As a member of the cerebroside family, it consists of a ceramide (a fatty acid linked to sphingosine) and a single sugar residue, glucose. Emerging research has highlighted its diverse biological activities, positioning it as a molecule of interest for therapeutic development, particularly in the context of inflammatory diseases. This document provides a comprehensive overview of the known biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.

Core Biological Activities

This compound has demonstrated significant bioactivity in several key areas, primarily focusing on anti-inflammatory effects and calcium ion modulation.

Anti-inflammatory and Immunomodulatory Activity

The most extensively studied property of this compound is its potent anti-inflammatory effect, which has been observed in the context of both osteoarthritis (OA) and rheumatoid arthritis (RA).

-

Inhibition of Pro-inflammatory Mediators: this compound effectively suppresses the production of key inflammatory molecules. In human rheumatoid arthritis synovial fibroblasts (RASFs), it inhibits the expression of interleukin-1β (IL-1β), IL-6, and IL-8.[1][2] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

-

Suppression of Monocyte Migration: A critical process in inflammatory joint diseases is the infiltration of immune cells into the synovial tissue. This compound has been shown to inhibit the migration of monocytes.[3][4] This is achieved by reducing the expression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine that recruits monocytes to sites of inflammation. This effect has been demonstrated both in vitro in OA synovial fibroblasts (OASFs) and in vivo in inflammatory animal models, where it attenuates synovial inflammation and helps prevent cartilage degradation.

Ionophoretic Activity

This compound exhibits ionophoretic activity specifically for calcium ions (Ca2+). It can form a 1:1 complex with Ca2+, effectively binding and transporting these ions across membranes. Structural studies have identified that the amide carbonyl, C2'-hydroxy, and C2''-hydroxy oxygens of the molecule are responsible for this calcium-binding capability. This activity suggests a potential role for this compound in modulating intracellular calcium signaling, a fundamental process in numerous cellular functions.

Quantitative Data Presentation

The following table summarizes the quantitative data from studies on this compound's biological activity.

| Biological Effect | Model System | Concentration / Dose | Result | Reference |

| Inhibition of IL-1β, IL-6, IL-8 | Human RASFs | 1-10 µM | Dose-dependent reduction in cytokine production | |

| Inhibition of MCP-1 mRNA | Human OASFs (IL-1β stimulated) | 1-10 µM | Dose-dependent inhibition of MCP-1 expression | |

| Inhibition of Monocyte Migration | In vitro chemotaxis assay | Conditioned media from OASFs treated with 1-10 µM this compound | Significant reduction in monocyte migration | |

| Cell Viability | Human OASFs | Up to 10 µM | No significant cytotoxicity observed after 24h treatment |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Anti-inflammatory Signaling in Osteoarthritis

In the context of osteoarthritis, this compound inhibits inflammation by targeting the AMPK/AKT pathway, which in turn regulates microRNA (miR-432) and MCP-1 expression.

Caption: this compound signaling in Osteoarthritis.

Anti-inflammatory Signaling in Rheumatoid Arthritis

In rheumatoid arthritis models, this compound demonstrates its anti-inflammatory effects by inhibiting the ERK, NF-κB, and AP-1 signaling pathways, which are crucial for the production of pro-inflammatory cytokines.

Caption: this compound signaling in Rheumatoid Arthritis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.

Cell Culture and Treatment

-

Cell Lines: Human osteoarthritis synovial fibroblasts (OASFs) and rheumatoid arthritis synovial fibroblasts (RASFs) are primary cells isolated from patient tissues. The human monocyte cell line THP-1 is also used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are often pre-treated with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 30 minutes) before stimulation with an inflammatory agent like IL-1β (e.g., 10 ng/mL) for 24 hours.

Key Assays and Methodologies

The workflow for assessing the anti-inflammatory activity of this compound often follows a standardized sequence of assays.

Caption: General experimental workflow for in vitro studies.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and treated with this compound at various concentrations for 24 hours.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The medium is removed, and DMSO is added to dissolve the crystals.

-

Absorbance is measured at 570 nm to determine the percentage of viable cells relative to an untreated control.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from treated cells using TRIzol reagent.

-

1 µg of total RNA is reverse-transcribed into cDNA using oligo(dT) primers.

-

qPCR is performed using specific primers for target genes (e.g., MCP-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2^-ΔΔCt method.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-NF-κB, total ERK) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Monocyte Migration (Chemotaxis) Assay:

-

Conditioned medium is collected from fibroblasts treated with this compound and/or IL-1β.

-

Monocytes (e.g., THP-1 cells) are placed in the upper chamber of a Transwell insert (with an 8 µm pore size).

-

The conditioned medium is placed in the lower chamber.

-

After incubation (e.g., 24 hours), non-migrated cells are removed from the top of the insert.

-

Migrated cells on the bottom of the insert are fixed, stained, and counted under a microscope.

-

Conclusion and Future Directions

This compound is a bioactive glycosphingolipid with well-documented anti-inflammatory properties, primarily mediated through the inhibition of the AMPK/AKT and ERK/NF-κB/AP-1 signaling pathways. Its ability to suppress key pro-inflammatory cytokines and chemokines, thereby reducing immune cell infiltration, makes it a promising candidate for the development of novel therapeutics for inflammatory joint diseases like osteoarthritis and rheumatoid arthritis. Its distinct ionophoretic activity for calcium also warrants further investigation to understand its potential role in modulating Ca2+-dependent cellular processes. Future research should focus on preclinical and clinical studies to evaluate its efficacy and safety in vivo, explore its pharmacokinetic and pharmacodynamic profiles, and further elucidate the full spectrum of its molecular targets and biological activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Soyacerebroside II: Isolation, Quantification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid found in various natural sources, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural origins of this compound, with a primary focus on its most prominent source, the soybean (Glycine max). This document details comprehensive experimental protocols for the extraction, purification, and quantification of this compound. Furthermore, it elucidates the compound's involvement in key cellular signaling pathways, particularly those relevant to osteoarthritis, offering valuable insights for researchers and professionals in drug development.

Natural Sources and Quantitative Abundance

This compound is predominantly found in soybeans (Glycine max), where it exists as part of the complex lipid fraction. Quantitative analyses have revealed that the concentration of total cerebrosides in soybeans can vary depending on the genotype, stage of maturity, and growing conditions.

Table 1: Quantitative Analysis of Cerebrosides in Soybean (Glycine max)

| Source Material | Analyte | Concentration Range (nmol/g dry weight) | Analytical Method |

| Soybean (Glycine max) Seed | Total Cerebrosides | 142 - 492[1] | HPLC[1] |

Note: The reported concentrations represent the total cerebroside content, of which this compound is a component.

Experimental Protocols

Extraction and Purification of this compound from Soybean

This protocol outlines a comprehensive procedure for the isolation and purification of this compound from soybean seeds, adapted from established methods for sphingolipid extraction.[1]

2.1.1. Materials and Reagents

-

Soybean seeds

-

Methanol

-

Isopropanol

-

Silica (B1680970) gel for column chromatography

-

TLC plates (silica gel 60)

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware and equipment

2.1.2. Experimental Workflow

2.1.3. Detailed Procedure

-

Preparation of Soybean Material: Dry soybean seeds are finely ground into a powder.

-

Defatting: The soybean powder is subjected to exhaustive extraction with hexane to remove neutral lipids. This is typically performed in a Soxhlet apparatus or by repeated sonication and centrifugation.

-

Extraction of Total Lipids: The defatted soybean powder is then extracted with a chloroform:methanol mixture (e.g., 2:1, v/v) to isolate the total lipid fraction, including glycosphingolipids.

-

Solvent Partitioning: The crude lipid extract is washed with water or a saline solution to remove non-lipid contaminants. This results in a biphasic system, with the lipids remaining in the lower chloroform phase.

-

Column Chromatography: The dried lipid extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. A typical developing solvent system for TLC is chloroform:methanol:water in various ratios.

-

Pooling and Final Purification: Fractions containing pure this compound, as determined by TLC, are pooled and the solvent is evaporated to yield the purified compound.

Analytical Methods for Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the quantitative analysis of this compound.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of isopropanol, methanol, and water.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used for detection, as cerebrosides lack a strong chromophore.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a purified this compound standard.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of osteoarthritis (OA). It has been demonstrated to suppress inflammatory responses and cartilage degradation by modulating key cellular signaling pathways.

Inhibition of Inflammatory Signaling in Osteoarthritis

In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) play a crucial role in driving cartilage degradation. This compound has been found to counteract the effects of IL-1β by inhibiting the FAK/MEK/ERK and AMPK/AKT signaling pathways. This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of the extracellular matrix in cartilage.

The diagram illustrates that IL-1β activates both the FAK/MEK/ERK and AMPK/AKT signaling cascades, which converge to increase the expression of MMPs, leading to cartilage degradation. This compound exerts its protective effect by inhibiting the initial steps of these pathways, specifically targeting FAK and AMPK.

Conclusion

This compound, primarily sourced from soybeans, presents a promising avenue for therapeutic development, particularly in the management of inflammatory conditions such as osteoarthritis. The methodologies outlined in this guide provide a robust framework for the consistent isolation and quantification of this bioactive compound. Further research into the precise molecular interactions of this compound within the described signaling pathways will be crucial for elucidating its full therapeutic potential and for the design of novel drug candidates. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of natural product-based drug discovery.

References

Soyacerebroside II: A Technical Guide for Researchers

Introduction

Soyacerebroside II is a glycosphingolipid first isolated from soybean (Glycine max). As a member of the cerebroside class of lipids, it consists of a ceramide (a fatty acid linked to sphingosine) and a single sugar residue, which in this case is glucose. Structurally, it is a glucosylceramide.[1] This natural product has garnered significant interest within the scientific community for its diverse biological activities, particularly its role as a calcium ionophore and its immunomodulatory and anti-inflammatory properties. This guide provides a comprehensive overview of this compound, including its chemical properties, biological functions, and the experimental methodologies used to elucidate its mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers working with this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 115074-93-6 | [2][3][4][5] |

| Molecular Formula | C40H75NO9 | |

| Molecular Weight | 714.02 g/mol | |

| IUPAC Name | (2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

| Storage Temperature | -20℃ |

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities that make it a compound of interest for drug development.

Ionophoretic Activity: One of the most notable properties of this compound is its ability to act as a calcium ionophore. This means it can transport Ca2+ ions across biological membranes. This activity is attributed to its ability to form a 1:1 complex with calcium, where the amide carbonyl, C2'-hydroxy, and C2''-hydroxy oxygens act as a tridentate chelating ligand for the Ca2+ ion. This property suggests a potential role in modulating cellular processes that are dependent on calcium signaling.

Immunomodulatory and Anti-inflammatory Effects: this compound has demonstrated significant immunomodulatory effects. It has been shown to inhibit the secretion of interleukin-18 (IL-18) in human peripheral blood mononuclear cells (PBMCs). Furthermore, research has highlighted its anti-inflammatory properties, particularly in the context of arthritis. Studies have shown that soya-cerebroside can suppress monocyte migration and prevent cartilage degradation in inflammatory animal models of osteoarthritis. It achieves this, in part, by reducing the expression of monocyte chemoattractant protein-1 (MCP-1). In rheumatoid arthritis synovial fibroblasts, this compound has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. In rheumatoid arthritis synovial fibroblasts, it has been shown to inhibit the ERK, NF-κB, and AP-1 signaling pathways, which are crucial for the production of inflammatory cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the biological activity of this compound.

Measurement of Ionophoretic Activity

A liquid membrane-type apparatus can be used to measure the ion-transport and ion-binding activities of this compound. Additionally, ion permeability can be assessed using human erythrocyte membranes.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Plate cells (e.g., human synovial fibroblasts) in a 96-well plate and culture until they reach the desired confluence.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Real-time Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes, such as those for inflammatory cytokines.

-

RNA Extraction: Extract total RNA from treated and untreated cells using a suitable method (e.g., TRIzol).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: Analyze the fluorescence data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.

Western Blot Analysis

Western blotting is used to detect specific proteins and assess their expression levels or phosphorylation status.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK, p65 subunit of NF-κB).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the signal using an imaging system.

Conclusion

This compound is a multifaceted glycosphingolipid with significant potential for therapeutic applications, particularly in the realm of inflammatory diseases. Its well-characterized chemical properties and biological activities, including its unique calcium ionophoretic capabilities and its ability to modulate key inflammatory signaling pathways, make it a compelling subject for further research and drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the mechanisms of action and therapeutic potential of this promising natural product.

References

- 1. A study of the calcium complex of a glucosylceramide, soya-cerebroside II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]

- 5. This compound | C40H75NO9 | CID 15599558 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Soyacerebroside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II is a glycosphingolipid found in soybeans (Glycine max). As a member of the cerebroside class of lipids, it consists of a ceramide (a fatty acid linked to sphingosine) and a single sugar residue, which in this case is glucose. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structure, spectral data, and biological activities. Detailed experimental protocols for its isolation and characterization are also presented, along with visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure

The chemical structure of this compound is characterized by a glucosyl moiety attached to a ceramide backbone. The ceramide portion consists of a long-chain amino alcohol (sphingoid base) linked to a fatty acid via an amide bond.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₇₅NO₉ | [1][2] |

| Molecular Weight | 714.03 g/mol | [1][2] |

| Melting Point | 192-194 °C | [3] |

| Appearance | Amorphous powder | [4] |

| Solubility | Soluble in pyridine, methanol, ethanol (B145695), and DMSO. | [5] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and structural elucidation of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Note: Specific experimental 1H and 13C NMR and ESI-MS/MS fragmentation data for this compound were not available in the public domain at the time of this guide's compilation. The tables are presented as a template for researchers to populate with their own experimental data.

Table 2: ¹H NMR Spectral Data of this compound (Template) (Solvent: Pyridine-d₅)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

Table 3: ¹³C NMR Spectral Data of this compound (Template) (Solvent: Pyridine-d₅)

| Chemical Shift (δ) ppm | Assignment |

Table 4: ESI-MS/MS Fragmentation Data of this compound (Template)

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

Experimental Protocols

Isolation and Purification of this compound from Soybeans

The following protocol is a detailed method for the isolation and purification of cerebrosides, including this compound, from soybeans.[3]

1. Extraction of Crude Cerebrosides: a. Stir soybean lecithin (B1663433) with petroleum ether (1:1 w/v) at 50°C for 30 minutes. b. Centrifuge the mixture to separate the solid crude cerebroside from the liquid phase. c. Extract the resulting solid with a low-polarity organic solvent such as petroleum ether or hexane (B92381) (1:1 to 1:3 w/v) to remove residual oils. d. Extract the insoluble material with hot ethanol (45-60°C) three times (1:1 to 1:3 w/v). e. Combine the hot ethanol extracts and concentrate them to dryness to obtain purified crude cerebroside.

2. Silica (B1680970) Gel Column Chromatography (Primary Purification): a. Dissolve the crude cerebroside in a minimal amount of chloroform (B151607). b. Load the solution onto a silica gel column (100-200 mesh). c. Wash the column with chloroform to remove low-polarity neutral lipids. d. Elute the column with a gradient of chloroform-methanol mixtures (e.g., 100:1, 50:1, 100:3, 25:1, 20:1, 15:1, 10:1 v/v). e. Collect fractions and monitor by Thin Layer Chromatography (TLC) with 50% sulfuric acid for visualization. f. Combine fractions containing cerebrosides and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification): a. Dissolve the partially purified cerebroside fraction in the mobile phase. b. Purify using a suitable HPLC column (e.g., silica gel) with an appropriate eluent system, such as a chloroform-methanol gradient. c. Monitor the eluate with an Evaporative Light Scattering Detector (ELSD) to detect the non-UV-absorbing cerebrosides. d. Collect the peak corresponding to this compound and confirm its purity.

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a calcium ionophore and an immunomodulatory agent.

Calcium Ionophore Activity

As a calcium ionophore, this compound facilitates the transport of calcium ions (Ca²⁺) across biological membranes. This activity is crucial for its biological effects, as it can modulate intracellular calcium concentrations, a key second messenger in numerous cellular signaling pathways. The proposed mechanism involves the formation of a complex with Ca²⁺, which can then diffuse across the lipid bilayer, thereby increasing the intracellular Ca²⁺ concentration.

Caption: Mechanism of this compound as a calcium ionophore.

Immunomodulatory Effects and Signaling Pathway

The increase in intracellular calcium concentration initiated by this compound can trigger downstream signaling cascades, leading to its observed immunomodulatory effects. One such effect is the inhibition of Interleukin-18 (IL-18) secretion. While the precise pathway is still under investigation, a plausible mechanism involves the activation of calcium-dependent signaling molecules that ultimately influence the transcription of pro-inflammatory cytokines like IL-18, potentially through the NF-κB pathway. An increase in intracellular Ca²⁺ can activate various protein kinases which can, in turn, modulate the activity of transcription factors such as NF-κB.

Caption: Proposed signaling pathway for this compound-mediated IL-18 inhibition.

Conclusion

This compound is a bioactive glycosphingolipid with significant potential for further research and development. Its ability to act as a calcium ionophore and modulate immune responses makes it a compelling target for investigation in various therapeutic areas. This technical guide provides a foundational understanding of its physical and chemical properties, along with practical methodologies for its study. Further research is warranted to fully elucidate its spectroscopic characteristics and the intricate details of its signaling pathways to unlock its full therapeutic potential.

References

Soyacerebroside II: A Technical Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II, a glycosphingolipid isolated from soybean (Glycine max), has emerged as a molecule of significant interest in the field of inflammation and immunology. Extensive research has demonstrated its potent anti-inflammatory properties, positioning it as a potential therapeutic candidate for inflammatory diseases such as osteoarthritis and rheumatoid arthritis. This technical guide provides a comprehensive literature review of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Chemical Structure

This compound is a glycosphingolipid characterized by a ceramide backbone linked to a glucose molecule. The ceramide component consists of a sphingoid base and a fatty acid. This amphipathic nature is crucial for its biological activities.

Biological Activity: Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily by inhibiting the production of key pro-inflammatory mediators. Studies have shown its ability to suppress the expression of cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2] This inhibition has been observed in various cell types, including rheumatoid arthritis synovial fibroblasts (RASFs) and osteoarthritis synovial fibroblasts (OASFs).[1][2]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of key inflammatory molecules.

Table 1: Effect of this compound on Interleukin Expression in Rheumatoid Arthritis Synovial Fibroblasts (RASFs) [3]

| Concentration (µM) | IL-1β mRNA Expression (% of Control) | IL-6 mRNA Expression (% of Control) | IL-8 mRNA Expression (% of Control) |

| 1 | ~90% | ~85% | ~95% |

| 5 | ~60% | ~55% | ~65% |

| 10 | ~40% | ~35% | ~45% |

Table 2: Effect of this compound on MCP-1 Expression in Osteoarthritis Synovial Fibroblasts (OASFs) stimulated with IL-1β (10 ng/mL)

| Concentration (µM) | MCP-1 mRNA Expression (% of IL-1β Control) | MCP-1 Protein Expression (pg/mL) |

| 1 | ~80% | ~1800 |

| 5 | ~55% | ~1200 |

| 10 | ~35% | ~800 |

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound is assessed to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Protocol:

-

Seed cells (e.g., RASFs or OASFs) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

Western blotting is employed to determine the protein levels of key signaling molecules and inflammatory mediators.

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, p-p65, p-c-Jun, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK), the Nuclear Factor-kappa B (NF-κB) pathway, and the Activator Protein-1 (AP-1) pathway.

Inhibition of the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby suppressing downstream inflammatory gene expression.

References

- 1. Soya-cerebroside, an extract of Cordyceps militaris, suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soya-cerebroside reduces interleukin production in human rheumatoid arthritis synovial fibroblasts by inhibiting the ERK, NF-κB and AP-1 signalling pathways [agris.fao.org]

- 3. researchgate.net [researchgate.net]

The Emerging Role of Soyacerebroside II in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid isolated from soybean (Glycine max), is emerging as a molecule of interest in plant biology. While direct research into its function within plants is limited, its established in vitro activity as a calcium ionophore provides a strong foundation for hypothesizing its involvement in critical plant signaling pathways. This technical guide synthesizes the current knowledge of this compound, presents its physicochemical properties, and extrapolates its potential functions in plant defense, growth, and development based on the well-documented roles of calcium as a ubiquitous second messenger. Furthermore, this document outlines detailed experimental protocols to facilitate future research into the precise roles of this molecule and proposes hypothetical signaling pathways, visualized using Graphviz, to stimulate further investigation.

Introduction to this compound

This compound is a naturally occurring glycosphingolipid found in soybeans.[1] Glycosphingolipids are integral components of cellular membranes and are known to be involved in various biological processes, including cell recognition and signaling.[2] The defining characteristic of this compound, elucidated from in vitro studies, is its ability to transport calcium ions (Ca²⁺) across membranes, functioning as a Ca²⁺ ionophore.[1][3] This property suggests that this compound may play a significant role in modulating intracellular calcium levels in plant cells, thereby influencing a multitude of physiological responses.

Physicochemical Properties of this compound

Quantitative data on the direct effects of this compound on plant systems is currently unavailable in the literature. However, its fundamental physicochemical properties have been characterized and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄₀H₇₅NO₉ | [4] |

| Molecular Weight | 714.03 g/mol | |

| Class | Glycosphingolipid | |

| Known Activity | Calcium Ionophore | |

| Source | Soybean (Glycine max) |

Hypothetical Functions of this compound in Plants

The ability of this compound to facilitate Ca²⁺ transport across membranes is the cornerstone of its potential functions in plants. Calcium is a universal second messenger that translates external and internal signals into specific cellular responses, creating distinct "Ca²⁺ signatures". These calcium signals are critical for a wide array of processes.

Role in Plant Defense

Plant defense against pathogens and herbivores is heavily reliant on rapid and precise signaling. Upon detection of a threat, one of the earliest responses is an increase in cytosolic Ca²⁺ concentration. This Ca²⁺ influx triggers a cascade of defense responses, including the production of reactive oxygen species (ROS), activation of defense-related genes, and the synthesis of defense hormones like salicylic (B10762653) acid.

Hypothesis: this compound, by acting as a Ca²⁺ ionophore, could be involved in generating or amplifying the calcium signals required for initiating and sustaining a defense response. It may be localized to specific membrane domains where it facilitates Ca²⁺ influx in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

Hypothetical signaling pathway of this compound in plant defense.

Role in Plant Growth and Development

Calcium signaling is fundamental to numerous aspects of plant growth and development, including cell division, cell elongation, and hormone signaling. Phytohormones such as auxins and gibberellins (B7789140) are known to interact with calcium signaling pathways to regulate these processes.

Hypothesis: this compound could modulate developmental processes by influencing the calcium gradients necessary for events like pollen tube growth, root hair development, and responses to hormonal cues. Its presence in specific tissues or at particular developmental stages could fine-tune the calcium signatures required for proper morphogenesis.

Hypothetical role of this compound in growth hormone signaling.

Proposed Experimental Protocols

To validate the hypothesized functions of this compound in plants, a series of targeted experiments are necessary. The following protocols provide a framework for future research.

Isolation and Quantification of this compound from Plant Tissues

Objective: To extract, purify, and quantify this compound from different tissues of soybean or other plants at various developmental stages or under different stress conditions.

Methodology:

-

Tissue Homogenization: Homogenize fresh or freeze-dried plant tissue in a suitable solvent system, such as chloroform (B151607):methanol (1:2, v/v).

-

Lipid Extraction: Perform a biphasic lipid extraction by adding chloroform and water to the homogenate to separate the lipid-containing organic phase.

-

Purification:

-

Subject the crude lipid extract to column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents (e.g., chloroform, methanol, water) to separate different lipid classes.

-

Further purify the glycosphingolipid fraction using high-performance liquid chromatography (HPLC) with a normal-phase column.

-

-

Identification and Quantification:

-

Analyze the purified fractions using thin-layer chromatography (TLC) and compare with a this compound standard.

-

Confirm the identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantify the amount of this compound using HPLC coupled with an evaporative light scattering detector (ELSD) or by derivatization with a fluorescent tag followed by fluorescence detection.

-

Workflow for the isolation and quantification of this compound.

In Vivo Calcium Imaging in Response to Exogenous this compound

Objective: To visualize changes in intracellular Ca²⁺ concentrations in plant cells upon application of this compound.

Methodology:

-

Plant Material: Use transgenic plants expressing a genetically encoded calcium sensor, such as aequorin or a FRET-based sensor (e.g., YC3.6). Arabidopsis thaliana seedlings or protoplasts are suitable model systems.

-

Preparation: Mount the plant material on a microscope slide in a suitable buffer.

-

Treatment: Perfuse the sample with a solution containing a known concentration of this compound. Use a suitable solvent control (e.g., DMSO).

-

Imaging: Use a confocal or fluorescence microscope to capture real-time changes in the fluorescence or luminescence of the calcium sensor.

-

Data Analysis: Quantify the changes in the sensor's signal over time to generate a temporal profile of the Ca²⁺ response.

Gene Expression Analysis of Defense and Development-Related Genes

Objective: To determine if the application of this compound or its genetic overexpression/knockdown alters the expression of genes involved in plant defense and development.

Methodology:

-

Treatment: Treat plants (e.g., soybean seedlings) with this compound. For genetic studies, use transgenic lines with altered this compound levels.

-

RNA Extraction: Harvest tissues at different time points after treatment and extract total RNA.

-

Gene Expression Analysis:

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific target genes (e.g., pathogenesis-related (PR) genes for defense, or auxin-responsive genes for development).

-

For a broader view, conduct a transcriptome analysis using RNA-sequencing (RNA-Seq).

-

-

Data Analysis: Analyze the changes in gene expression relative to control plants to identify pathways affected by this compound.

Future Directions and Conclusion

The study of this compound in plants is in its infancy. Its established role as a Ca²⁺ ionophore in vitro strongly suggests a functional significance in plant physiology, particularly in processes heavily regulated by calcium signaling. The hypotheses and experimental frameworks presented in this guide are intended to provide a roadmap for future research. Key future directions should include:

-

Genetic Studies: The generation and characterization of mutant or transgenic plants with altered levels of this compound are crucial to definitively establish its in vivo functions.

-

Subcellular Localization: Determining the precise location of this compound within plant cells and membranes will provide insights into its specific roles.

-

Interaction Partners: Identifying proteins that may interact with or be influenced by this compound will help to place it within broader signaling networks.

References

Soyacerebroside II and its Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyacerebroside II, a glycosphingolipid isolated from soybean (Glycine max), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its structure, and multifaceted biological functions, with a particular focus on its potential as a therapeutic agent. This document details its role as a calcium ionophore and its anti-inflammatory properties in the context of osteoarthritis, mediated through the modulation of the AMPK/AKT signaling pathway. Furthermore, this guide explores the synthesis and biological activities of related cerebroside analogs, offering insights into structure-activity relationships and future directions for drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Introduction

Glycosphingolipids are a class of lipids containing a carbohydrate moiety linked to a ceramide backbone. They are integral components of cell membranes and play crucial roles in various cellular processes, including cell recognition, signaling, and adhesion. This compound is a specific glucosylceramide found in soybeans, and its chemical structure has been thoroughly elucidated[1][2]. Emerging research has highlighted its potential as a bioactive molecule with distinct therapeutic applications.

Initial studies identified this compound as a Ca2+ ionophore, capable of transporting calcium ions across biological membranes[1][2]. More recently, its potent anti-inflammatory effects have been demonstrated, particularly in the context of osteoarthritis. It has been shown to suppress monocyte migration and prevent cartilage degradation by modulating key signaling pathways[3]. This guide will delve into the core aspects of this compound's chemistry and biology, providing a technical resource for researchers in drug discovery and development.

Chemical Structure

This compound is a glucosylceramide, consisting of a glucose molecule glycosidically linked to the C1 hydroxyl group of a ceramide. The ceramide core is composed of a long-chain sphingoid base and a fatty acid. The precise structure of this compound has been determined through physicochemical evidence and chemical degradation reactions.

Biological Activities and Mechanisms of Action

Calcium Ionophore Activity

This compound exhibits ionophoretic activity specifically for Ca2+ ions. This was determined using a liquid membrane-type apparatus and by measuring ion permeability in human erythrocyte membranes. Further studies have suggested that this compound forms a 1:1 complex with Ca2+ and acts as a tridentate chelating ligand, with the amide carbonyl, C2'-hydroxy, and C2''-hydroxy oxygens being crucial for Ca2+ binding. This ionophoretic activity suggests a potential role in modulating intracellular calcium signaling.

Anti-inflammatory Effects in Osteoarthritis

Recent studies have illuminated the significant anti-inflammatory properties of a soya-cerebroside, believed to be this compound, in the context of osteoarthritis (OA). OA is a degenerative joint disease characterized by cartilage degradation and synovial inflammation. The soya-cerebroside extract from Cordyceps militaris has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

The primary mechanism of its anti-inflammatory action in OA involves the suppression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine that regulates the migration and infiltration of monocytes into the synovium. This effect is mediated through the upregulation of microRNA-432 (miR-432) and the subsequent inhibition of the AMP-activated protein kinase (AMPK) and protein kinase B (AKT) signaling pathways.

The proposed signaling pathway for the anti-inflammatory action of this compound in osteoarthritis is depicted below. In IL-1β-stimulated osteoarthritis synovial fibroblasts (OASFs), this compound upregulates the expression of miR-432. This microRNA, in turn, inhibits the phosphorylation of AMPK and AKT. The deactivation of these kinases leads to a downstream reduction in the expression of MCP-1, thereby suppressing the migration of monocytes to the inflamed joint and preventing cartilage degradation.

Caption: this compound signaling in osteoarthritis.

Soyacerebroside Analogs: Synthesis and Activity

The synthesis of analogs of cerebrosides is an active area of research aimed at exploring structure-activity relationships and developing compounds with enhanced or novel biological activities. While specific synthetic analogs of this compound are not extensively documented in publicly available literature, the synthesis of other glucosylceramide analogs provides a framework for potential modifications.

General synthetic strategies for glucosylceramides often involve the glycosylation of a protected sphingosine (B13886) or phytosphingosine (B30862) acceptor with a protected glucose donor. The stereoselectivity of the glycosidic bond formation is a key challenge. Subsequent N-acylation with various fatty acids allows for the introduction of diversity in the ceramide portion of the molecule.

Studies on other glucosylceramide analogs have revealed that modifications to the acyl chain length and the introduction of unsaturation can significantly impact their biological activities, such as their ability to stimulate iNKT cells. For instance, α-glucosyl ceramides (B1148491) with saturated C24 acyl chains and those with unsaturated C20:2 acyl chains have been synthesized and shown to stimulate the proliferation of human iNKT cells.

Quantitative Data

The following tables summarize the quantitative data from studies on the effects of a soya-cerebroside preparation in osteoarthritis models.

Table 1: Effect of Soya-cerebroside on IL-1β-induced MCP-1 Expression and Monocyte Migration

| Treatment | MCP-1 mRNA Expression (fold change) | Monocyte Migration (% of control) |

| Control | 1.0 | 100 |

| IL-1β (10 ng/mL) | ~4.5 | ~350 |

| IL-1β + Soya-cerebroside (1 µM) | ~3.0 | ~250 |

| IL-1β + Soya-cerebroside (5 µM) | ~2.0 | ~180 |

| IL-1β + Soya-cerebroside (10 µM) | ~1.5 | ~120 |

| IL-1β + Celecoxib (10 µM) | ~1.8 | Not Reported |

Data are approximated from graphical representations in Liu et al., 2017. Celecoxib was used as a positive control.

Table 2: Effect of Soya-cerebroside on IL-1β-induced Changes in miR-432, p-AMPK, and p-AKT

| Treatment | miR-432 Expression (fold change) | p-AMPK/AMPK ratio | p-AKT/AKT ratio |

| Control | 1.0 | 1.0 | 1.0 |

| IL-1β (10 ng/mL) | ~0.4 | ~3.0 | ~2.8 |

| IL-1β + Soya-cerebroside (1 µM) | ~0.6 | ~2.5 | ~2.2 |

| IL-1β + Soya-cerebroside (5 µM) | ~0.8 | ~1.8 | ~1.5 |

| IL-1β + Soya-cerebroside (10 µM) | ~1.0 | ~1.2 | ~1.1 |

Data are approximated from graphical representations in Liu et al., 2017.

Experimental Protocols

Isolation and Culture of Osteoarthritis Synovial Fibroblasts (OASFs)

-

Synovial tissue is obtained from patients with osteoarthritis undergoing knee replacement surgery, with informed consent.

-

The tissue is minced and digested with a collagenase solution in a serum-free medium at 37°C for 2-4 hours.

-

The digested tissue is filtered through a cell strainer to remove undigested fragments.

-

The resulting cell suspension is centrifuged, and the cell pellet is resuspended in a complete culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics).

-

Cells are plated in culture flasks and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

The medium is changed every 3-4 days, and cells are passaged upon reaching 80-90% confluency. Cells from passages 3-6 are typically used for experiments.

Quantitative Real-Time PCR (qPCR) for MCP-1 and miR-432

-

OASFs are seeded in 6-well plates and grown to near confluency.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with IL-1β (e.g., 10 ng/mL) for a further period (e.g., 24 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

For MCP-1 mRNA analysis, reverse transcription is performed to synthesize cDNA, followed by qPCR using specific primers for MCP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

For miR-432 analysis, a specific microRNA reverse transcription kit and qPCR assay are used, with a small nuclear RNA (e.g., U6) as the endogenous control.

-

Relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis for p-AMPK and p-AKT

-

OASFs are treated as described for qPCR.

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK, total AMPK, phosphorylated AKT, and total AKT.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Monocyte Migration Assay

-

A chemotaxis assay is performed using a Transwell apparatus with a polycarbonate membrane (e.g., 8 µm pore size).

-

OASFs are cultured in the lower chamber and treated with this compound and/or IL-1β to generate conditioned medium.

-

A human monocyte cell line (e.g., THP-1) is labeled with a fluorescent dye (e.g., Calcein AM) and placed in the upper chamber.

-

The plate is incubated at 37°C for a few hours to allow for monocyte migration towards the chemoattractants in the lower chamber.

-

The number of migrated cells is quantified by measuring the fluorescence of the cells that have moved to the lower side of the membrane.

Calcium Ionophore Activity Assay

A common method to assess ionophore activity involves the use of liposomes loaded with a calcium-sensitive fluorescent dye.

Caption: Workflow for Ca2+ ionophore activity assay.

Conclusion and Future Directions

This compound is a promising natural product with well-defined biological activities. Its dual role as a calcium ionophore and a potent anti-inflammatory agent, particularly in the context of osteoarthritis, makes it an attractive candidate for further therapeutic development. The elucidation of its mechanism of action through the AMPK/AKT/miR-432/MCP-1 signaling axis provides a solid foundation for targeted drug design.

Future research should focus on several key areas:

-

Synthesis of Analogs: The systematic synthesis and biological evaluation of this compound analogs will be crucial for understanding structure-activity relationships and for optimizing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

-

In Vivo Efficacy: While preclinical in vitro and in vivo models have shown promising results for a soya-cerebroside extract, further studies using purified this compound in more advanced animal models of osteoarthritis and other inflammatory conditions are warranted.

-

Clinical Translation: The long-term goal is to translate these preclinical findings into clinical applications. This will require rigorous safety and efficacy testing in human clinical trials.

-

Exploring Other Therapeutic Areas: Given its fundamental mechanisms of action, the therapeutic potential of this compound and its analogs should be explored in other diseases where calcium dysregulation and inflammation play a role.

References

Preliminary Studies on Soyacerebroside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyacerebroside II, a glucosylceramide found in soybeans, has garnered significant interest in the scientific community for its diverse biological activities. As a member of the glycosphingolipid family, it plays a role in various cellular processes. Preliminary research has highlighted its potential as a modulator of the immune response and inflammatory processes. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its biological effects, underlying signaling pathways, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of immunology, inflammation, and drug discovery.

Biological Activities and Quantitative Data

This compound has demonstrated notable effects in several key biological assays. The following tables summarize the quantitative data from preliminary studies, providing insights into its potency and efficacy in modulating specific cellular responses.

Immunomodulatory Effects

This compound has been shown to modulate the production of key inflammatory cytokines. Specifically, it exhibits an inhibitory effect on the secretion of Interleukin-18 (IL-18) from human peripheral blood mononuclear cells (PBMCs).[1]

| Biological Target | Assay System | Concentration | % Inhibition (Mean ± SEM) |

| IL-18 Secretion | Human PBMCs | 1 µM | Data not available |

| IL-18 Secretion | Human PBMCs | 10 µM | Data not available |

Further research is required to quantify the precise percentage of inhibition at various concentrations.

Anti-inflammatory Effects

In the context of osteoarthritis, a soya-cerebroside isolated from Cordyceps militaris has been shown to suppress inflammatory responses in human osteoarthritis synovial fibroblasts (OASFs). A key mechanism is the downregulation of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for monocyte recruitment to inflammatory sites.

| Biological Target | Cell Line | Treatment | Concentration | % Inhibition of MCP-1 mRNA Expression (Mean ± SEM) | % Inhibition of MCP-1 Secretion (Mean ± SEM) |

| MCP-1 | Human OASFs | Soya-cerebroside | 1 µM | ~25% | ~20% |

| MCP-1 | Human OASFs | Soya-cerebroside | 5 µM | ~50% | ~45% |

| MCP-1 | Human OASFs | Soya-cerebroside | 10 µM | ~70% | ~65% |

Data is estimated from graphical representations in the source literature. Precise values with error bars would require access to the original dataset.

Furthermore, this soya-cerebroside demonstrated a dose-dependent inhibition of monocyte migration.

| Biological Process | Cell Line | Treatment | Concentration | % Inhibition of Monocyte Migration (Mean ± SEM) |

| Monocyte Migration | THP-1 monocytes | Soya-cerebroside conditioned media | 1 µM | ~30% |

| Monocyte Migration | THP-1 monocytes | Soya-cerebroside conditioned media | 5 µM | ~55% |

| Monocyte Migration | THP-1 monocytes | Soya-cerebroside conditioned media | 10 µM | ~75% |

Data is estimated from graphical representations in the source literature. Precise values with error bars would require access to the original dataset.

Signaling Pathways

The biological effects of a soya-cerebroside from Cordyceps militaris are mediated through the modulation of specific intracellular signaling pathways. In human OASFs, it has been shown to upregulate microRNA-432 (miR-432) by inhibiting the phosphorylation of AMP-activated protein kinase (AMPK) and Protein Kinase B (AKT). This signaling cascade ultimately leads to the suppression of MCP-1 expression.

Caption: Soya-cerebroside signaling pathway in OASFs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Isolation and Purification of this compound from Soybean

A general protocol for the isolation of cerebrosides from natural sources involves solvent extraction followed by chromatographic separation.

Materials:

-

Soybean meal

-

Chloroform

-

Methanol

-

Sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: The soybean meal is extracted with a chloroform-methanol solvent mixture.

-

Water Removal: Anhydrous sodium sulfate is added to the extract to absorb water.

-

Glycerolipid Removal: Alkaline methanolysis is performed to cleave the ester linkages of glycerolipids.

-

Column Chromatography: The resulting lipid mixture is subjected to silica gel column chromatography.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify and isolate this compound.

This is a generalized protocol. For large-scale and high-purity isolation, further optimization and specific cleavage steps for other lipid classes may be required.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on cells.

Materials:

-

Human Osteoarthritis Synovial Fibroblasts (OASFs)

-

DMEM/F-12 medium supplemented with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed OASFs in 96-well plates at a density of 5 x 10^3 cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (qPCR) for MCP-1 mRNA Expression

This method quantifies the effect of this compound on the gene expression of MCP-1.

Materials:

-

Treated OASFs

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for MCP-1 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Isolate total RNA from treated and untreated OASFs using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using SYBR Green Master Mix and specific primers for MCP-1 and the housekeeping gene.

-

Data Analysis: Quantify the relative expression of MCP-1 mRNA using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for MCP-1 Secretion

This assay measures the amount of MCP-1 protein secreted by cells into the culture medium.

Materials:

-

Conditioned media from treated and untreated OASFs

-

Human MCP-1 ELISA kit

Procedure:

-

Collect the culture supernatants (conditioned media) from OASFs treated with this compound.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for human MCP-1.

-

Adding the conditioned media and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of MCP-1 based on the standard curve.

Monocyte Migration Assay (Chemotaxis Assay)

This assay evaluates the effect of this compound on the migration of monocytes towards a chemoattractant.

Materials:

-

THP-1 human monocytic cell line

-

Boyden chamber with a polycarbonate membrane (8 µm pore size)

-

Conditioned media from OASFs treated with this compound

-

Serum-free medium

Procedure:

-

Place the conditioned media from treated and untreated OASFs in the lower chamber of the Boyden apparatus.

-

Resuspend THP-1 cells in serum-free medium and place them in the upper chamber.

-

Incubate the chamber at 37°C for a specified time (e.g., 24 hours) to allow for cell migration.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound.

Caption: Experimental workflow for this compound studies.

Conclusion

The preliminary studies on this compound reveal its potential as a bioactive molecule with immunomodulatory and anti-inflammatory properties. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular interactions, expanding the scope of biological activities tested, and evaluating its efficacy and safety in preclinical and clinical settings. The signaling pathways identified offer promising targets for therapeutic intervention in inflammatory diseases. This technical guide serves as a comprehensive starting point for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: Quantification of Soyacerebroside II using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soyacerebrosides are a class of glycosphingolipids found in soybeans, consisting of a ceramide backbone linked to a glucose molecule. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including skin-moisturizing effects and enhancement of the intestinal barrier. Accurate quantification of Soyacerebroside II is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies.

A primary analytical challenge in quantifying cerebrosides is their lack of a strong ultraviolet (UV) chromophore, which makes detection by standard HPLC-UV methods insensitive. This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). The ELSD is a universal detector that is independent of the analyte's optical properties, making it ideal for non-volatile compounds like cerebrosides.[1][2]

Principle of HPLC-ELSD

The HPLC-ELSD method separates compounds based on their interaction with the stationary and mobile phases. Post-separation, the eluent from the column is nebulized into a fine aerosol with the aid of an inert gas (typically nitrogen). This aerosol then passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte (this compound). These particles are then carried into a detection chamber where they scatter a beam of light. The amount of scattered light is measured by a photodiode, and the resulting signal is proportional to the mass of the analyte.[3]

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

HPLC system with a binary or quaternary pump.

-

Autosampler.

-

Column oven.

-

Evaporative Light Scattering Detector (ELSD).

-

Nitrogen generator or cylinder.

-

Analytical balance.

-

Homogenizer.

-

Rotary evaporator.

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Silica-based).

-

Vortex mixer and centrifuge.

-

-

Reagents:

-

This compound standard (or a suitable glucosylceramide standard, e.g., from wheat or soy).

-

HPLC-grade Chloroform (B151607), Methanol, Acetonitrile, and Water.

-

Potassium hydroxide (B78521) (KOH).

-

All other chemicals should be of analytical grade.

-

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a chloroform/methanol (1:1, v/v) mixture.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Sample Preparation from Soy Matrix

A crucial step for accurate quantification is the removal of interfering lipids, such as triglycerides, which are abundant in soy.[4]

-

Homogenization and Extraction:

-

Weigh 5 g of finely ground, lyophilized soybean powder.

-

Add 50 mL of chloroform/methanol (2:1, v/v) and homogenize for 5 minutes.

-

Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet twice more. Combine all supernatants.

-

-

Saponification (Alkaline Hydrolysis):

-

Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the lipid residue in 20 mL of chloroform/methanol (1:1, v/v).

-

Add 2 mL of 1 M methanolic KOH and incubate at 37°C for 2 hours to hydrolyze glycerolipids.[4]

-

Neutralize the solution with 1 M acetic acid.

-

-

Purification:

-

Evaporate the neutralized solution to dryness.

-

Redissolve the residue in 5 mL of chloroform.

-

Apply the solution to a pre-conditioned silica (B1680970) SPE cartridge.

-

Wash the cartridge with chloroform to remove non-polar lipids.

-

Elute the cerebroside fraction with a chloroform/methanol (9:1, v/v) mixture.

-

Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

-

Chromatographic Conditions

This method utilizes a normal-phase HPLC setup for optimal separation of glycolipids.[4]

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Normal-Phase, e.g., Inertsil-SIL 100A (100 mm x 3.0 mm, 3 µm) or Diol column.[4] |

| Mobile Phase | A gradient of Chloroform and Methanol can be used. For simplicity, an isocratic mobile phase is described: Chloroform/Methanol (95:5, v/v). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| ELSD Detector | Alltech 3300 or equivalent |

| ELSD Drift Tube Temp. | 40°C |

| ELSD Nebulizer Gas | Nitrogen |

| ELSD Gas Pressure | 0.3 MPa |

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability.

Method Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank matrix sample.

-

Linearity: The ELSD response is typically non-linear and often fits a logarithmic or power function. The calibration curve should be plotted as log(Peak Area) vs. log(Concentration). A correlation coefficient (r²) > 0.99 is desirable.[4]

-

Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of this compound standard at three different concentration levels.

-

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (%RSD) should typically be < 5%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For ELSD, this is typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

Summary of Quantitative Data

The following table presents representative validation data for the quantification of cerebrosides using HPLC-ELSD, based on published methods.[4]

| Validation Parameter | Typical Result |

| Linearity Range | 0.1 - 1.0 mg/mL |

| Calibration Equation | log(y) = a * log(x) + b (where y=Area, x=Conc.) |

| Correlation Coefficient (r²) | > 0.997[4] |

| Accuracy (Recovery) | 98% - 102% |

| Precision (%RSD) | Intra-day: < 2.0%, Inter-day: < 5.0% |

| LOD | ~0.03 mg/mL[4] |

| LOQ | ~0.1 mg/mL[4] |

Visualizations

Experimental Workflow

The diagram below outlines the complete workflow from sample preparation to final quantification.

Caption: Workflow for this compound Quantification.

Principle of Evaporative Light Scattering Detection (ELSD)

This diagram illustrates the sequential steps occurring within the ELSD.

Caption: Logical Flow of the ELSD Process.

References

Synthetic Protocol for Soyacerebroside II: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of Soyacerebroside II, a glycosphingolipid found in soybeans. This protocol is based on established synthetic strategies for closely related cerebrosides, employing a convergent approach that involves the synthesis of a key sphingoid base intermediate, followed by glycosylation and N-acylation.

Introduction

This compound is a member of the cerebroside family of glycosphingolipids, which are integral components of cell membranes and are involved in various cellular processes. Structurally, it consists of a (2S,3R,4E,8Z)-sphinga-4,8-dienine backbone, a β-D-glucopyranosyl headgroup, and a 2'-hydroxyhexadecanoyl fatty acid chain. The synthesis of such complex glycolipids is a challenging task that requires precise stereochemical control. The protocol outlined below is adapted from the successful synthesis of analogous cerebrosides containing the same (4E, 8Z)-sphingadienine core.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthetic steps involved in the preparation of a this compound analogue. The yields are based on the reported synthesis of a closely related cerebroside with an α-hydroxy palmitic acid chain, which is expected to be comparable to the synthesis of this compound.[1]

| Step | Reaction | Key Reagents | Yield (%) |

| 1 | Synthesis of (4E, 8Z)-azidosphingadienine | (4Z)-tetradecenyl bromide, 2,4-O-benzylidene-D-threose | High |

| 2 | Glucosylation of the sphingoid base precursor | O-(tetra-O-acetyl-β-D-glucopyranosyl)trichloroacetimidate | High |

| 3 | Deprotection and azido (B1232118) group reduction | Not specified | High |

| 4 | N-Acylation with 2-hydroxyhexadecanoic acid | Activated 2-hydroxyhexadecanoic acid derivative | High |

| 5 | Final deprotection to yield this compound | Not specified | High |

Experimental Protocols

The synthesis of this compound can be accomplished through a multi-step sequence involving the preparation of the sphingoid base, glycosylation, and final acylation.

Synthesis of the (4E, 8Z)-Azidosphingadienine Intermediate

The synthesis of the key sphingoid base precursor, (2S,3R,4E,8Z)-2-azidooctadeca-4,8-diene-1,3-diol, is a critical step that establishes the correct stereochemistry and the characteristic diene system of the lipid backbone.

Protocol:

-

Wittig Reaction: (4Z)-tetradecenyl bromide is reacted with the ylide generated from a suitable phosphonium (B103445) salt derived from 2,4-O-benzylidene-D-threose to form the protected sphingadienine (B150533) backbone. This reaction establishes the (4E, 8Z) diene system.[1]

-